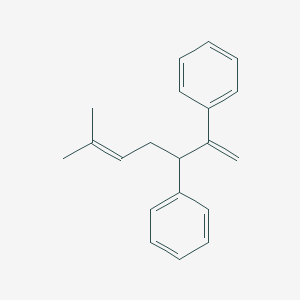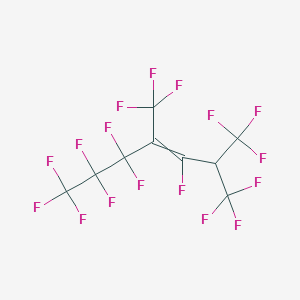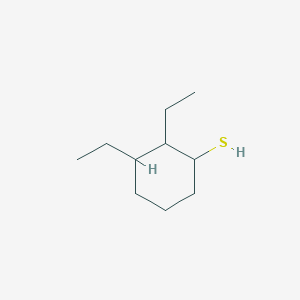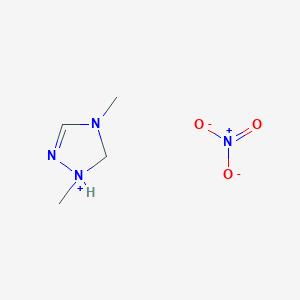
1,1'-(6-Methylhepta-1,5-diene-2,3-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-6-methyl-1,5-heptadiene is an organic compound that belongs to the class of conjugated dienes. Conjugated dienes are hydrocarbons that contain two double bonds separated by a single bond. This particular compound is characterized by the presence of phenyl groups at the 2 and 3 positions and a methyl group at the 6 position on the heptadiene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-6-methyl-1,5-heptadiene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction typically requires the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile to proceed efficiently .
Industrial Production Methods
Industrial production of 2,3-Diphenyl-6-methyl-1,5-heptadiene may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyl-6-methyl-1,5-heptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,3-Diphenyl-6-methyl-1,5-heptadiene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of conjugated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-6-methyl-1,5-heptadiene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in various chemical reactions, such as cycloaddition and substitution, by forming reactive intermediates. These intermediates can interact with biological molecules or other chemical species, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Heptadiene: Another conjugated diene with similar reactivity but different substitution pattern.
2,6-Dimethyl-1,5-heptadiene: Similar structure with methyl groups at different positions.
Penta-1,3-diene: A simpler conjugated diene with fewer substituents.
Uniqueness
2,3-Diphenyl-6-methyl-1,5-heptadiene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. The phenyl groups also provide additional sites for substitution reactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
830345-35-2 |
|---|---|
Formule moléculaire |
C20H22 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(6-methyl-2-phenylhepta-1,5-dien-3-yl)benzene |
InChI |
InChI=1S/C20H22/c1-16(2)14-15-20(19-12-8-5-9-13-19)17(3)18-10-6-4-7-11-18/h4-14,20H,3,15H2,1-2H3 |
Clé InChI |
NHAYRBZKRJCZQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C1=CC=CC=C1)C(=C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)




![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)




